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Compound of Interest

Compound Name: 3-Methylthiazolidine-2-thione

Cat. No.: B155251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2-thione core is a privileged scaffold in medicinal chemistry, demonstrating a

remarkable breadth of biological activities. This five-membered heterocyclic ring system,

containing sulfur and nitrogen atoms, serves as a versatile template for the design and

synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the

significant biological activities of thiazolidine-2-thione derivatives, with a focus on their

anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for

key biological assays are provided, alongside a systematic presentation of quantitative data

and visual representations of relevant signaling pathways to facilitate further research and drug

development efforts.

Anticancer Activity
Thiazolidine-2-thione derivatives have emerged as a promising class of anticancer agents,

exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action

are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial

for tumor growth and proliferation.

Inhibition of Pyruvate Kinase M2 (PKM2)
One of the notable anticancer mechanisms of some 4-hydroxy-thiazolidine-2-thione derivatives

is the activation of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the
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altered metabolism of cancer cells, often referred to as the Warburg effect. Activation of PKM2

can disrupt this aberrant metabolic state, leading to antiproliferative effects.[1]

Inhibition of Vascular Endothelial Growth Factor
Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and

metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of

this process. Several thiazolidine-2,4-dione derivatives, structurally related to the thiazolidine-2-

thione core, have been identified as potent inhibitors of VEGFR-2, thereby blocking the

downstream signaling cascade that promotes angiogenesis.

Quantitative Data: Anticancer Activity
The anticancer efficacy of thiazolidine-2-thione and its derivatives is typically quantified by the

half-maximal inhibitory concentration (IC50), which represents the concentration of the

compound required to inhibit the growth of cancer cells by 50%.
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Compound Class Cancer Cell Line IC50 (µM) Reference

4-hydroxy-

thiazolidine-2-thione

derivatives

H1299 (Non-small cell

lung cancer)
0.46 - 0.81 [1]

HCT116 (Colon

cancer)
0.46 - 0.81 [1]

HeLa (Cervical

cancer)
0.46 - 0.81 [1]

PC3 (Prostate cancer) 0.46 - 0.81 [1]

5-((5-Nitrofuran-2-

yl)allylidene)-2-thioxo-

4-thiazolidinones

MCF-7 (Breast

cancer)
0.85 [2]

Thiazolidinone-

Indolin-2-One Analogs
A549 (Lung cancer) 40 [3]

MCF-7 (Breast

cancer)
40 [3]

PC3 (Prostate cancer) 50 [3]

Antimicrobial Activity
Thiazolidine-2-thione derivatives have demonstrated significant activity against a variety of

pathogenic microorganisms, including both bacteria and fungi. This makes them attractive

candidates for the development of new antimicrobial agents, which are urgently needed to

combat the rise of antibiotic resistance.

Quantitative Data: Antimicrobial Activity
The antimicrobial potency of these compounds is commonly expressed as the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the compound that

prevents visible growth of a microorganism.
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Compound Class Microorganism MIC (µg/mL) Reference

5-Arylidene-

thiazolidine-2,4-dione

derivatives

Gram-positive

bacteria
2 - 16 [4]

Thiazolidinedione

derivatives with

thiosemicarbazide

moiety

Bacillus subtilis 31.25

Staphylococcus

aureus
31.25

Pseudomonas

aeruginosa
31.25

2-(thiazolidin-2,4-dion-

3-yl)-N-(thiazol-2-

yl)acetamides

Staphylococcus

aureus
4 - 32 [5]

Enzyme Inhibition
Beyond their direct cytotoxic and antimicrobial effects, thiazolidine-2-thione derivatives are also

known to inhibit specific enzymes that are implicated in various diseases.

Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of

hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia

and gout. Certain thiazolidine-2-thione derivatives have been identified as potent inhibitors of

xanthine oxidase.[6][7][8]

Quantitative Data: Xanthine Oxidase Inhibition
The inhibitory activity against xanthine oxidase is typically reported as an IC50 value.
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Compound IC50 (µmol/L) Reference

Compound 6k (a novel

thiazolidine-2-thione

derivative)

3.56 [6][7][8]

Allopurinol (positive control)
~8.9 (calculated from 2.5-fold

less potent than 6k)
[6][7][8]

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and

development. The following sections provide methodologies for key assays used to evaluate

the biological activities of thiazolidine-2-thione derivatives.

Synthesis of Thiazolidine-2-thione Derivatives
A general procedure for the synthesis of thiazolidine-2-thione derivatives involves the reaction

of appropriate starting materials in a multi-step process.

General Procedure for the Preparation of 2-thioxothiazolidine-3-carbonyl chloride

(Intermediate):[6][8]

Add Thiazolidine-2-thione (10.0 mmol), triethylamine (TEA, 13.2 mmol), and CH2Cl2 (80 mL)

to a 250 mL three-necked flask and stir at 0°C.

Dissolve triphosgene (4.4 mmol) in CH2Cl2 (20 mL) and add it dropwise to the flask.

Stir the reaction mixture overnight at room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, pour the mixture into pre-cooled 1 mol/L HCl (60 mL).

Extract the product with CH2Cl2 (3 x 10 mL).

General Procedure for the Preparation of N-substituted Thiazolidine-2-thione Derivatives:[6][8]
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The intermediate, 2-thioxothiazolidine-3-carbonyl chloride, is then reacted with a variety of

amines in the presence of a base like triethylamine to yield the final N-substituted

thiazolidine-2-thione derivatives.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:[9][10][11][12][13]

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for 48-72 hours.

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

Incubate for 1.5 to 4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at

492 nm or 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability compared to the untreated control

and determine the IC50 value.

Agar Disk Diffusion Assay for Antimicrobial Activity
The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of

chemical compounds.

Protocol:[14][15]

Culture Preparation: Prepare a standardized inoculum of the test microorganism.
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Inoculation: Uniformly swab the surface of a Mueller-Hinton Agar (MHA) plate with the

microbial suspension.

Disk Application: Place sterile paper discs (5 mm in diameter) loaded with a specific

concentration (e.g., 50 µ g/disc ) of the test compound onto the agar surface.

Incubation: Incubate the plates at 37°C for 24 hours.

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc

where microbial growth is inhibited.

Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of

xanthine oxidase.

Protocol:[16][17][18][19][20]

Assay Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture

containing phosphate buffer (pH 7.5), the test compound at various concentrations, and a

solution of xanthine oxidase (e.g., 0.01 units/mL).

Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.

Reaction Initiation: Start the reaction by adding the substrate, xanthine (e.g., 150 µM).

Absorbance Monitoring: Monitor the increase in absorbance at 293 nm or 295 nm, which

corresponds to the formation of uric acid, for 3-4 minutes using a spectrophotometer.

Data Analysis: Calculate the rate of uric acid production and determine the percentage of

inhibition by the test compound compared to an uninhibited control. Calculate the IC50

value.

Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which thiazolidine-2-thione derivatives exert

their biological effects is crucial for rational drug design and development.
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VEGFR-2 Signaling Pathway in Angiogenesis
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on

endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and

survival, ultimately leading to the formation of new blood vessels. Small molecule inhibitors can

block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its

autophosphorylation and downstream signaling.
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Caption: VEGFR-2 signaling pathway and its inhibition by thiazolidine-2-thione derivatives.

PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a

key role in adipogenesis, glucose metabolism, and inflammation. Thiazolidinediones are well-

known agonists of PPARγ. Upon activation by a ligand, PPARγ forms a heterodimer with the

retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome

proliferator response elements (PPREs) in the promoter regions of target genes, thereby

regulating their transcription.
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Caption: PPARγ signaling pathway activated by thiazolidinedione derivatives.

Experimental Workflow for Biological Evaluation
The systematic evaluation of thiazolidine-2-thione derivatives involves a logical progression

from synthesis to in vitro and potentially in vivo testing.
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Caption: General experimental workflow for the biological evaluation of thiazolidine-2-thione

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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